Chondroitin Sulfate

Catalog No.
S1772831
CAS No.
9082-07-9
M.F
C13H21NO15S
M. Wt
463.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chondroitin Sulfate

CAS Number

9082-07-9

Product Name

Chondroitin Sulfate

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C13H21NO15S

Molecular Weight

463.37 g/mol

InChI

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1

InChI Key

KXKPYJOVDUMHGS-OSRGNVMNSA-N

SMILES

Array

solubility

Soluble

Synonyms

Chondroitin Hydrogen Sulfate Sodium Salt; Chondroitin Polysulfate Sodium; Chondrolon; Chondron; Chondron (Polysaccharide); Condrosulf; Gepan; ND 3482; Sodium Chondroitin Polysulfate; Sodium Chondroitin Sulfate; Structum; Uropol S;

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Chondroitin sulfate is a glycosaminoglycan considered as a symptomatic slow-acting drug for osteoarthritis (SYSADOA). The SYSADOA status suggested a pain relief and increased joint mobility after a relative long regular administration, as well as a long-lasting effect after the end of the treatment. Chondroitin sulfate is composed of alternating 1,3-N-acetyl-β-d-galactosamine and 1,4-β-d-glucuronic acid units which bear 4-O- and/or 6-O-sulfations at the N-acetylgalactosamine units disposed of in specific patterns. Depending on the predominating disaccharide unit, it will present different biological activities. Chondroitin sulfate is sold as an OTC dietary supplement in North America and it is a prescription drug under the EMA in Europe.
Chondroitin sulfate has been reported in Cipangopaludina chinensis with data available.

Chondroitin sulfate sodium salt (CAS 9082-07-9) is a highly soluble, linear, sulfated glycosaminoglycan (GAG) typically extracted from bovine, porcine, or marine cartilage. With a molecular weight generally ranging from 10,000 to 40,000 Da in its purified commercial form, it functions as a highly anionic polyelectrolyte due to its repeating disaccharide units containing both carboxylate and sulfate groups . Unlike neutral or non-sulfated polysaccharides, its high charge density and hygroscopic nature dictate its primary industrial utility in forming porous hydrated gels, moisture-retaining matrices, and robust polyion complexes for advanced formulation and biomaterial applications [1].

Substituting chondroitin sulfate with other common joint-health or biomaterial precursors, such as glucosamine or hyaluronic acid (HA), fundamentally alters processability and material performance. In solid dosage manufacturing, glucosamine hydrochloride is a low-molecular-weight crystalline monomer that undergoes brittle fracture during compression, whereas chondroitin sulfate is an amorphous polymer that exhibits plastic deformation, requiring entirely different granulation and tableting strategies [1]. In hydrogel and scaffold engineering, substituting CS with HA removes the critical sulfate groups; this reduction in anionic charge density drastically lowers the material's water retention capacity and alters its electrostatic complexation behavior with polycations like chitosan, leading to structurally distinct polyelectrolyte matrices [2].

Powder Compaction Mechanics: Plastic Deformation vs. Brittle Fracture

For buyers formulating solid oral dosages, chondroitin sulfate (CS) presents fundamentally different processability constraints compared to monomeric analogs like glucosamine HCl. CS is an amorphous polymer that undergoes plastic deformation during compression, enabling the formation of highly cohesive compacts. In contrast, glucosamine HCl is crystalline and relies on brittle fracture as its primary compression mechanism, often requiring wet granulation to achieve viable tablet strength [1]. Additionally, CS is highly hygroscopic and deliquescent, whereas regular glucosamine HCl exhibits negligible moisture sorption, dictating strict environmental humidity controls during CS procurement and processing [1].

Evidence DimensionCompression deformation mechanism and moisture handling
Target Compound DataChondroitin Sulfate: Amorphous, undergoes plastic deformation, highly hygroscopic
Comparator Or BaselineGlucosamine HCl: Crystalline, undergoes brittle fracture, non-hygroscopic
Quantified DifferenceComplete shift in compaction mechanics; CS forms cohesive compacts directly but requires stringent moisture control
ConditionsPowder X-ray diffraction and compression analysis of raw dietary supplement ingredients

Dictates the selection of tableting equipment, granulation strategy, and environmental controls necessary for successful large-scale manufacturing.

Hydrogel Swelling Capacity and Anionic Charge Density

When selecting a glycosaminoglycan for hydrogel formulation, the sulfation profile of chondroitin sulfate provides a distinct advantage over non-sulfated alternatives like hyaluronic acid (HA). The presence of both sulfate and carboxylate groups on CS yields a significantly higher anionic charge density. In cross-linked double-network hydrogels, this higher charge density drives greater osmotic pressure, allowing CS-rich networks to achieve maximum swelling ratios of 6 to 12 [1]. Adjusting the CS-to-HA ratio directly modulates this swelling behavior; hydrogels with a 7:3 CS/HA ratio exhibit markedly increased swelling compared to 3:7 formulations under physiological conditions [2].

Evidence DimensionWater retention and maximum swelling ratio
Target Compound DataChondroitin Sulfate (CS): High swelling capacity driven by dual anionic groups (sulfate + carboxylate)
Comparator Or BaselineHyaluronic Acid (HA): Lower swelling capacity due to the absence of sulfate groups
Quantified DifferenceCS-dominant hydrogels (7:3 ratio) demonstrate significantly higher swelling and osmotic stiffening than HA-dominant baselines
ConditionsCross-linked double-network (DN) hydrogels evaluated at physiological pH

Essential for procuring the correct polymer base when engineering moisture-retaining, load-bearing biomaterials that require high osmotic stiffening.

Collagen Matrix Microarchitecture Tuning

For tissue engineering applications, the choice of GAG additive critically determines the microarchitecture of collagen scaffolds. While adding hyaluronic acid significantly increases both the pore size and fiber radius of collagen matrices, integrating chondroitin sulfate significantly decreases the matrix pore size without altering the fiber radius [1]. Both CS and HA decrease the hydraulic permeability of the resulting hydrogels, but CS achieves this specifically through pore size restriction [1]. This divergent behavior in modifying collagen self-assembly kinetics makes CS non-interchangeable with HA when precise structural tuning is required.

Evidence DimensionCollagen matrix pore size and fiber radius modulation
Target Compound DataChondroitin Sulfate: Significantly decreases pore size; zero effect on fiber radius
Comparator Or BaselineHyaluronic Acid: Significantly increases both pore size and fiber radius
Quantified DifferenceCS restricts pore size without thickening fibers, whereas HA expands both architectural dimensions
ConditionsBiophysical characterization of collagen-based hydrogels using turbidity and microscopy assays

Allows biomaterial engineers to selectively restrict mass transport and hydraulic permeability in scaffolds without altering the primary collagen fiber thickness.

Polyion Complex (PIC) Stability with Polycations

Chondroitin sulfate is highly preferred for fabricating crosslinker-free polyion complex (PIC) films and particles due to its strong electrostatic interactions. Because CS possesses both carboxylate and sulfate groups, it forms highly stable, water-insoluble three-dimensional networks when paired with polycations like chitosan[1]. Comparators such as non-sulfated hyaluronic acid or weakly anionic carboxymethyl cellulose rely solely on carboxylate groups, resulting in different swelling behaviors and mechanical limits. The robust ionic crosslink density provided by CS ensures structural integrity in physiological environments while maintaining surface biological functions, such as CD44 receptor affinity [1].

Evidence DimensionElectrostatic crosslink density in polyion complexes
Target Compound DataChondroitin Sulfate: Forms robust, water-insoluble PICs via dual anionic sites
Comparator Or BaselineNon-sulfated GAGs (e.g., HA): Form complexes with lower ionic crosslink density
Quantified DifferenceCS provides distinct electrostatic complexation stability and higher ionic crosslink density compared to mono-anionic polysaccharides
ConditionsFormation of polyion complex particles and films from dilute aqueous polysaccharide solutions

Provides a reliable, green manufacturing route for creating stable biopolymer films and drug delivery matrices without toxic chemical crosslinkers.

Direct Compression Solid Dosage Manufacturing

Because chondroitin sulfate undergoes plastic deformation rather than brittle fracture, it is ideally suited for direct compression or specialized granulation in solid oral dosage forms. Formulators must select excipients that complement its amorphous, highly cohesive nature while implementing strict humidity controls to manage its deliquescent properties, distinguishing its processability from crystalline joint-health monomers [1].

Crosslinker-Free Polyelectrolyte Complex (PEC) Biomaterials

The dual anionic charge of chondroitin sulfate makes it an optimal polyanion for fabricating stable, water-insoluble polyion complex films and scaffolds. When combined with polycations like chitosan, CS forms robust matrices ideal for wound dressings and drug delivery systems without requiring chemical crosslinking, providing distinct structural stability compared to less charged polysaccharides [2].

Osmotically Stiffened Hydrogels for Bioprinting

In the development of bioinks and tissue engineering scaffolds, chondroitin sulfate is selected over non-sulfated GAGs to maximize water retention. Its high charge density drives significant osmotic swelling in double-network hydrogels, enabling the creation of osmotically stiffened constructs that accurately mimic the mechanical load-bearing properties of native cartilage [3].

Microarchitectural Tuning of Collagen Scaffolds

For advanced in vitro models and regenerative medicine, chondroitin sulfate is utilized to precisely engineer the transport properties of collagen matrices. By decreasing matrix pore size without thickening collagen fibers, CS allows researchers to restrict hydraulic permeability and tune cell-matrix interactions in ways that hyaluronic acid cannot replicate[4].

XLogP3

-4.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

463.06319014 Da

Monoisotopic Mass

463.06319014 Da

Heavy Atom Count

30

Melting Point

190-194ºC

Related CAS

9007-28-7 (Parent)

Drug Indication

Chondroitin sulfate, used with glucosamine, is indicated to alleviate pain and inflammation from primary osteoarthritis. This supplement is reported to improve joint function and slow disease progression. Osteoarthritis is characterized by progressive structural and metabolic changes in joint tissues, mainly cartilage degradation, subchondral bone sclerosis and inflammation of synovial membrane. Studies have proposed the potential use of chondroitin sulfate as a nutraceutical in dietary supplements.

Mechanism of Action

Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5.

Absorption Distribution and Excretion

Chondroitin sulfate is absorbed from the gastrointestinal tract. The absorbed portion reaches a ratio of 10% as unchanged chondroitin sulfate and 90% as depolymerized low-molecular-weight derivatives. This absorption depends on the sulfation status. The bioavailability of chondroitin sulfate ranges from 10-20% following oral administration. Reports have shown a consistent accumulation of the compound in joint tissue. The steady-state is attained after 3-4 days and it takes around 3-6 months to obtain the maximal effect. After intramuscular administration of chondroitin sulfate, the peak plasma level of 3.8 mcg/ml was reached after 90 min. When given orally, the peak plasma concentration of 4.6 mcg/ml was reached after 240 min.
Chondroitin sulfate is excreted in the urine as intact polymers and as partial degradation products. After intramuscular administration, about 37% of the administered dose is excreted by urine during the first 24 hours as high- and low-molecular-weight derivatives.
After intramuscular administration of chondroitin sulfate, the apparent volume of distribution was 0.40 ml/g. When administered orally, the apparent volume of distribution changed to 0.44ml/g.

Metabolism Metabolites

Chondroitin sulfate is not metabolized by cytochrome P450. Reports have indicated the presence in plasma of mono-, oligo- and polysaccharides with a molecular weight of less of 5 kDa which are derived from the partial digestion of exogenous chondroitin sulfate. The reported degradation of chondroitin sulfate seems to be very complex and led by the formation of smaller digestion derivatives of the original form.

Biological Half Life

The approximate half-life of chondroitin sulfate and its derivative metabolites is 15 hours. After intramuscular administration of chondroitin sulfate in humans, the elimination half-life of the chondroitin sulfate was of 275 min. When administered orally, the elimination half-life was presented at 310 min.

Use Classification

Cosmetics -> Antistatic; Hair conditioning

General Manufacturing Information

Chondroitin, hydrogen sulfate: ACTIVE

Dates

Last modified: 11-23-2023

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